molecular formula C20H30BNO5 B13564515 tert-Butyl (R)-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-4-yl)carbamate

tert-Butyl (R)-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isochroman-4-yl)carbamate

Cat. No.: B13564515
M. Wt: 375.3 g/mol
InChI Key: OUWYDYSSLGYIAU-INIZCTEOSA-N
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Description

tert-Butyl N-[(4R)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate is a complex organic compound that features a boronate ester group. This compound is significant in various fields of scientific research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4R)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate typically involves multiple steps. One common method starts with the preparation of the boronate ester intermediate, which is then reacted with other reagents to form the final compound. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium acetate .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of high-purity reagents and controlled environments is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(4R)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction rates and yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(4R)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis .

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with various biological molecules, making it a valuable tool for probing biochemical pathways.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic properties. The boronate ester group can interact with biological targets in unique ways, offering possibilities for drug development.

Industry

In industrial applications, this compound is used in the production of advanced materials and chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4R)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate involves its interaction with molecular targets through its boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to modulate the activity of enzymes and other proteins. The pathways involved in these interactions are complex and depend on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-butyl N-[(4R)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-2-benzopyran-4-yl]carbamate apart from similar compounds is its specific structural configuration, which imparts unique reactivity and interaction profiles. This makes it particularly valuable in applications requiring precise molecular interactions.

Properties

Molecular Formula

C20H30BNO5

Molecular Weight

375.3 g/mol

IUPAC Name

tert-butyl N-[(4R)-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-4-yl]carbamate

InChI

InChI=1S/C20H30BNO5/c1-18(2,3)25-17(23)22-16-12-24-11-13-10-14(8-9-15(13)16)21-26-19(4,5)20(6,7)27-21/h8-10,16H,11-12H2,1-7H3,(H,22,23)/t16-/m0/s1

InChI Key

OUWYDYSSLGYIAU-INIZCTEOSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)[C@H](COC3)NC(=O)OC(C)(C)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(COC3)NC(=O)OC(C)(C)C

Origin of Product

United States

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